3,3-Diethoxypropanimidamide
Description
3,3-Diethoxypropanimidamide is an organonitrogen compound characterized by a propane backbone substituted with two ethoxy groups at the 3-positions and an amidine functional group. Its molecular formula is C₇H₁₆N₂O₂, and it is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . The ethoxy groups enhance solubility in organic solvents, while the amidine moiety enables participation in condensation and coupling reactions. Commercial sources list it as a controlled product, indicating specialized handling requirements .
Properties
IUPAC Name |
3,3-diethoxypropanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-3-10-7(11-4-2)5-6(8)9/h7H,3-5H2,1-2H3,(H3,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILSBDSMWZMWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=N)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxypropanimidamide typically involves the reaction of diethyl malonate with ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product through a series of steps involving hydrolysis and condensation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethoxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3,3-Diethoxypropanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3,3-Diethoxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Key Properties
The following table summarizes compounds structurally related to 3,3-Diethoxypropanimidamide, highlighting differences in substituents, functional groups, and applications:
Amidine vs. Amide Groups
- This compound: The amidine group (–C(=NH)–NH₂) is highly nucleophilic, enabling participation in cyclization and coupling reactions. This contrasts with amide derivatives like 3-(Diethylamino)-N-methylpropanamide, which are less reactive due to resonance stabilization of the amide bond .
Ethoxy vs. Amino Substituents
- Ethoxy groups in this compound improve solubility in non-polar solvents, whereas amino-substituted analogs (e.g., 3-(N,N-Dimethylamino)propionic acid) exhibit polar interactions due to protonation at physiological pH .
Aromatic vs. Aliphatic Side Chains
- 3-[Methyl(2-phenylethyl)amino]propanimidamide incorporates a bulky aromatic group, which may enhance binding affinity in receptor-targeted applications but reduces solubility compared to aliphatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
